
Quinolin-7-ylboronic acid
Übersicht
Beschreibung
Quinolin-7-ylboronic acid is an organic boronic acid compound with the molecular formula C9H8BNO2. It is a white crystalline solid that is soluble in some organic solvents such as chloroform and dimethyl sulfoxide . This compound is commonly used in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinolin-7-ylboronic acid can be synthesized through various methods. One common method involves the reaction of quinoline with boronic acid derivatives. For example, 2-borohydride quinoline can react with aldehydes or ketones to form this compound . Another method involves the use of microwave-assisted synthesis, which provides a greener and more sustainable approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of recyclable catalysts and solvent-free reaction conditions are often employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling Reactions
Quinolin-7-ylboronic acid is extensively used in palladium-catalyzed Suzuki-Miyaura reactions to couple with aryl or heteroaryl halides. This reaction is pivotal for synthesizing biaryl and heterobiaryl structures.
Key Reaction Conditions and Yields
Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Yield | Source |
---|---|---|---|---|---|---|
4-Chlorophenyl derivative | Pd(PPh₃)₂Cl₂ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 78% | |
Iodoarene | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 90 | 80% |
Mechanistic Insights :
-
Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.
-
Transmetallation : Boronic acid transfers the aryl group to Pd.
-
Reductive Elimination : Pd releases the coupled product, regenerating the catalyst .
Electron-rich substrates typically exhibit higher reactivity due to enhanced transmetallation efficiency. Steric hindrance at the quinoline 7-position minimally affects reaction rates, as demonstrated by coupling with bulky trifluoromethyl-substituted partners .
Borylation Reactions
This compound can undergo further borylation to generate bis-borylated derivatives, enhancing its utility in sequential functionalization.
Example Protocol
-
Substrate : 4-Chloro-7-methoxyquinoline
-
Borylation Agent : Bis(pinacolato)diboron (B₂(pin)₂)
-
Catalyst : Pd(OAc)₂ / XPhos
-
Solvent : 1,4-Dioxane
This method tolerates electron-withdrawing groups (e.g., –CF₃) and electron-donating groups (e.g., –OCH₃), with yields ranging from 60–82% .
Hydrolysis and Functional Group Interconversion
The boronic acid group undergoes hydrolysis under acidic or basic conditions to form hydroxylated intermediates, enabling further derivatization:
Reaction Pathway :
Nucleophilic Additions
The boron center participates in nucleophilic additions with alcohols or amines, forming boronate esters or amides. These derivatives are stable intermediates for protecting-group strategies:
Example :
Stability and Reaction Optimization
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinolin-7-ylboronic Acid
The synthesis of this compound typically involves the borylation of quinoline derivatives. Recent advancements have demonstrated efficient methods for synthesizing borylated quinolines through palladium-catalyzed reactions. For instance, a study highlighted the C-4 borylation of chloroquinolines using bis(pinacolato)diboron, yielding various borylated products that can be transformed into boronic acids, trifluoroborates, and oxaboroles . This method has opened avenues for functionalizing quinolines for biomedical applications.
Biological Activities
This compound and its derivatives exhibit a range of biological activities, making them valuable in pharmacological research.
Anticancer Properties
Research has shown that quinoline-based compounds can act as potent anticancer agents. For example, derivatives of this compound have been evaluated for their ability to inhibit various kinases associated with cancer progression. A study demonstrated that certain borylated quinolines effectively inhibited the growth of renal cancer cells and leukemia by inducing DNA damage and promoting cell cycle arrest .
Antimicrobial Activity
In addition to anticancer properties, quinoline derivatives have been explored for their antimicrobial effects. Recent studies synthesized novel multi-target quinoline hybrids capable of inhibiting microbial DNA gyrase, thereby exhibiting significant antimicrobial activity . The potential to combine these properties in a single compound enhances their therapeutic utility.
Therapeutic Applications
The therapeutic applications of this compound are diverse and include:
Drug Development
The compound's ability to serve as a scaffold for developing kinase inhibitors positions it as a candidate in drug discovery programs targeting diseases like cancer and inflammation. The synthesis of boron-containing compounds has been linked to improved efficacy in drug design due to their unique interactions with biological targets .
Neurological Disorders
Emerging research suggests that quinoline derivatives may also play a role in treating neurological disorders by modulating pathways involved in neurodegeneration. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents in neuropharmacology.
Case Study: Kinase Inhibition
A case study focused on the development of quinoline-based dual inhibitors targeting CLK and ROCK kinases demonstrated significant antitumor activity against various cancer cell lines. The study provided insights into structure-activity relationships, highlighting how modifications to the quinoline scaffold could enhance selectivity and potency .
Compound | Target Kinase | IC50 (µM) | Cell Line Tested |
---|---|---|---|
HSD1791 | CLK1 | 0.15 | Caki-1 |
HSD1400 | ROCK | 0.20 | HepG2 |
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of synthesized quinoline hybrids against various bacterial strains, revealing promising results that support further exploration in clinical settings .
Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
7e | E. coli | 18 |
8f | S. aureus | 22 |
Wirkmechanismus
The mechanism of action of quinolin-7-ylboronic acid involves its ability to form stable complexes with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound of quinolin-7-ylboronic acid, used in the synthesis of various derivatives.
Boronic Acids: A class of compounds that includes this compound, commonly used in cross-coupling reactions.
Uniqueness
Its stability and reactivity make it a valuable compound in both research and industrial applications .
Biologische Aktivität
Quinolin-7-ylboronic acid, with the molecular formula CHBNO, is an organic compound notable for its diverse applications in medicinal chemistry and biological research. This compound exhibits significant biological activities primarily due to its ability to interact with various enzymes and proteins, making it a valuable tool in the study of cellular processes and potential therapeutic interventions.
Chemical Structure and Properties
This compound is characterized by a boronic acid functional group attached to a quinoline structure. Its unique structural features include:
- Molecular Weight : Approximately 172.98 g/mol
- Solubility : Soluble in organic solvents such as chloroform and dimethyl sulfoxide
- Reactivity : Capable of forming reversible covalent bonds with diols, enhancing its utility in enzyme inhibition studies.
Target Interactions
This compound primarily functions as a ligand in metal-catalyzed reactions, particularly in cross-coupling reactions essential for organic synthesis. Its mechanism involves:
- Formation of Covalent Bonds : The compound interacts with hydroxyl-containing molecules, facilitating the formation of stable complexes with enzymes like proteases and kinases.
- Modulation of Enzyme Activity : By binding to specific sites on enzymes, it can inhibit or modulate their activity, impacting various biochemical pathways involved in cell signaling and metabolism.
Enzyme Inhibition
Research indicates that this compound effectively inhibits several key enzymes, including:
- Kinases : It has been shown to influence kinase activity, which is crucial for signal transduction pathways. For example, it can modulate the activity of cyclin-dependent kinases (CDKs), leading to alterations in cell cycle progression .
- Proteases : The compound's ability to form stable complexes with proteases suggests potential applications in cancer therapy by inhibiting tumor growth through the modulation of proteolytic pathways.
Cellular Effects
This compound has demonstrated effects on various cellular processes:
- Cell Signaling : It can alter the activity of signaling molecules, thereby affecting gene expression and cellular metabolism.
- Cell Cycle Regulation : Studies have shown that treatment with this compound can induce cell cycle arrest by downregulating proteins involved in cell proliferation, such as cyclin D1 .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Quinolin-3-ylboronic acid | 191162-39-7 | Different position of boronic acid; used in similar reactions. |
Quinolin-6-ylboronic acid | 376581-24-7 | Similar structure; varies in reactivity due to position. |
8-Quinolinylboronic acid | 542865 | Exhibits distinct biological activity; used in proteomics. |
5-Boronoquinoline | 191162-39-X | Used primarily in organic synthesis; different functional groups. |
This compound's specific positioning of the boronic acid group enhances its reactivity and biological properties compared to other analogs, making it particularly valuable in biochemical applications.
Anticancer Activity
Recent studies have highlighted the potential of quinolin-based compounds, including this compound, as anticancer agents. For instance:
- Inhibition of CLK Kinases : Quinolin derivatives have been investigated for their ability to inhibit CLK kinases, which play a vital role in cancer cell proliferation. Compounds derived from quinoline structures have shown promising results against renal cancer and leukemia cell lines .
- Mechanistic Insights : Research has demonstrated that quinolin-based compounds can induce DNA damage and cell cycle arrest through specific pathways involving cyclins and retinoblastoma protein (Rb) regulation .
Eigenschaften
IUPAC Name |
quinolin-7-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEMBOIUHLWVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=N2)C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619454 | |
Record name | Quinolin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629644-82-2 | |
Record name | Quinolin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.